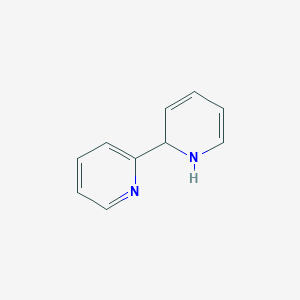
Bipyridine, dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipyridine, dihydro- is an organic compound consisting of two pyridine rings connected by a single bond. It is a member of the bipyridine family, which are colorless solids soluble in organic solvents and slightly soluble in water . Bipyridine compounds are significant in various fields, including coordination chemistry, where they act as ligands forming complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bipyridine, dihydro- can be synthesized through several methods, including:
Homo and Heterocoupling of Pyridine Derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst.
Electrochemical Methods: These methods involve the electrochemical reduction of pyridine derivatives to form bipyridine compounds.
Dehydrogenation of Pyridine: Using Raney nickel as a catalyst, pyridine can be dehydrogenated to form bipyridine.
Industrial Production Methods
Industrial production of bipyridine, dihydro- often involves large-scale catalytic coupling reactions. The use of homogeneous and heterogeneous catalysts is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Bipyridine, dihydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridyl derivatives.
Reduction: Reduction reactions can convert bipyridine, dihydro- into its fully hydrogenated form.
Substitution: Substitution reactions can introduce different functional groups into the bipyridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines and fully hydrogenated bipyridine derivatives .
Scientific Research Applications
Bipyridine, dihydro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of bipyridine, dihydro- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic processes, including electron transfer and energy transfer reactions . In biological systems, bipyridine derivatives can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
Bipyridine, dihydro- can be compared with other similar compounds such as:
4,4’-Bipyridine: Known for its use in the manufacture of paraquat, a herbicide.
2,2’-Bipyridine: Widely used as a ligand in coordination chemistry.
Phenanthroline: Another ligand used in coordination chemistry with similar properties to bipyridine.
Bipyridine, dihydro- is unique due to its specific structural properties and its ability to form stable complexes with a wide range of transition metals .
Properties
CAS No. |
64534-28-7 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(1,2-dihydropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-9,11H |
InChI Key |
ZITSIOCNMCGZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2C=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



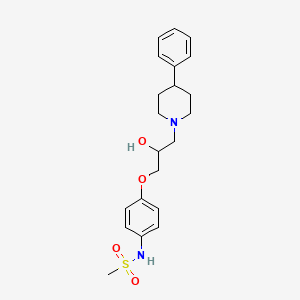

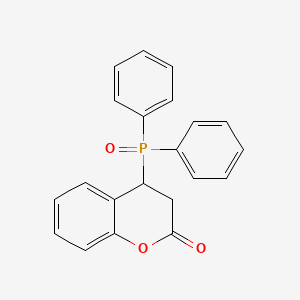
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
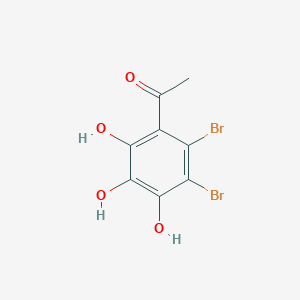
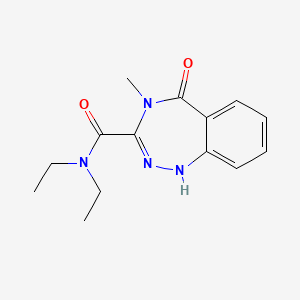

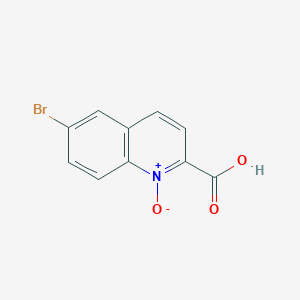
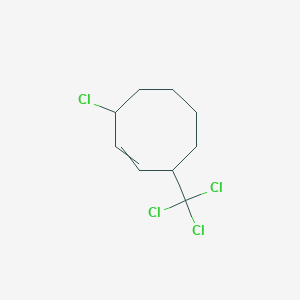
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)


